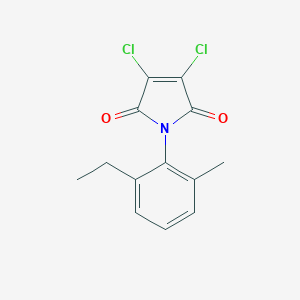
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
神经肽S 的合成涉及固相肽合成 (SPPS),这是一种生产肽的常见方法。 该方法允许将氨基酸依次添加到连接到固体树脂上的不断增长的肽链上 . 反应条件通常涉及使用保护基团来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 . 工业生产方法可能涉及大规模 SPPS 或重组 DNA 技术,以在细菌或哺乳动物细胞培养物中生产肽 .
化学反应分析
神经肽S 可以进行各种化学反应,包括:
这些反应中常用的试剂包括过氧化氢等氧化剂,用于氧化,以及 DTT 等还原剂,用于还原 . 形成的主要产物取决于具体的反应条件和所用试剂的性质 .
科学研究应用
作用机制
相似化合物的比较
神经肽S 在诱导觉醒和减少焦虑方面的能力是独一无二的,这使其区别于其他神经肽,例如:
神经肽Y(NPY): 主要参与调节进食行为和能量稳态.
P 物质: 与疼痛感知和神经源性炎症有关.
食欲素(促觉醒素): 调节觉醒、唤醒和食欲.
属性
CAS 编号 |
117659-55-9 |
|---|---|
分子式 |
C13H11Cl2NO2 |
分子量 |
284.13 g/mol |
IUPAC 名称 |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
InChI 键 |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
规范 SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















